N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine
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Overview
Description
N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H19N9 and its molecular weight is 325.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The compound N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine is related to a broader class of compounds involving azolo-pyrimidines and azolo-purines, which have been the subject of extensive research due to their diverse potential applications in various fields. A study by Gazizov et al. (2020) explored the synthesis of a new family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, demonstrating the versatility of azolo-pyrimidines in creating novel heterocyclic compounds. This work highlighted the methodological advancements in the nitration of azolo-pyrimidines, leading to products with potential applications in material science, pharmaceuticals, and chemical synthesis (Gazizov et al., 2020).
Antimicrobial Applications
Hossain and Bhuiyan (2009) reported on the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives, highlighting the antimicrobial potential of pyrimidine-based compounds. This research underscores the significance of pyrimidine derivatives, similar to the compound , in developing new antimicrobial agents. The study presents an innovative approach to leveraging the structural features of pyrimidines for antimicrobial efficacy (Hossain & Bhuiyan, 2009).
Metal Chelation and Supramolecular Chemistry
The research by Duong et al. (2011) delves into the design of surrogates for 2,2′-bipyridine, focusing on compounds that incorporate pyrimidine units for metal chelation and the creation of metallotectons. This study is pivotal in understanding the structural and functional versatility of pyrimidine derivatives in supramolecular chemistry and metal coordination, suggesting potential avenues for the development of novel metal-organic frameworks and coordination compounds (Duong et al., 2011).
Therapeutic Potential Against Neglected Tropical Diseases
Salas et al. (2017) explored the leishmanicidal and trypanocidal activity of metal complexes with 1,2,4-triazolo[1,5-a]pyrimidines. This research highlights the therapeutic potential of triazolo-pyrimidine derivatives against leishmaniasis and Chagas disease, two neglected tropical diseases. The study underscores the bioactivity of nitrogen heterocycles, like the compound , and their potential in developing new therapeutic agents for parasitic infections (Salas et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Properties
IUPAC Name |
2-N,4-N,4-N-trimethyl-2-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N9/c1-21(2)12-6-7-16-15(18-12)22(3)11-8-23(9-11)14-5-4-13-19-17-10-24(13)20-14/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYVPHNIVQMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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